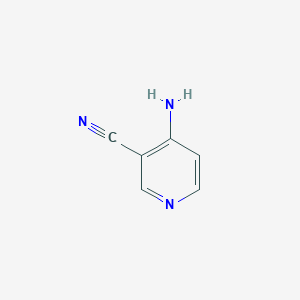

4-Aminonicotinonitrile

Vue d'ensemble

Description

4-Aminonicotinonitrile is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité Molluscicide

Le 4-aminonicotinonitrile a été utilisé dans la synthèse de nouveaux dérivés de nicotinonitrile, qui ont été testés pour leur activité molluscicide . Cette recherche visait à contrôler les escargots terrestres, en particulier M. cartusiana .

Une série de dérivés de nicotinonitrile ont été conçus et synthétisés à partir d'une matière de départ afin d'évaluer leur activité molluscicide . Les composés de nicotinonitrile nouvellement synthétisés ont été caractérisés en fonction des spectres FTIR, 1 H-NMR et 13 C-APT NMR, ainsi que des microanalyses élémentaires .

Les composés cibles ont été criblés pour leur effet toxique contre les escargots terrestres M. cartusiana et comparés à l'acétamipride comme composé de référence . Les résultats ont montré que les sels de nicotinonitrile-2-thiolate présentaient une bonne mortalité par rapport à celle de l'acétamipride .

Les résultats de l'effet in vivo des molécules de nicotinonitrile préparées sur les paramètres biochimiques, notamment l'AChE, l'ALT, l'AST et la TSP, ont indiqué une réduction du niveau d'AChE et de TSP ainsi qu'une augmentation de la concentration des transaminases (ALT et AST) .

Une étude histopathologique des sections de la glande digestive des escargots terrestres M. cartusiana a été réalisée. Les sels de nicotinonitrile-2-thiolate ont montré une vacuolisation, entraînant une perte de fonction de la glande digestive . On peut conclure que les sels de nicotinonitrile-2-thiolate solubles dans l'eau pourraient constituer des molécules molluscicides adéquates contre les escargots terrestres M. cartusiana .

Mécanisme D'action

Target of Action

4-Aminonicotinonitrile, also known as 3-cyanopyridine, is an organic compound that primarily targets the Nitrilase enzyme . This enzyme plays a crucial role in the hydrolysis of nitriles, which are organic compounds containing a cyano functional group. The Nitrilase enzyme is involved in the detoxification of nitriles in the body .

Mode of Action

The interaction of this compound with its target, the Nitrilase enzyme, results in the hydrolysis of 3-cyanopyridine . This process leads to the production of nicotinamide, also known as vitamin B3 . The enzyme allows for a more selective synthesis as further hydrolysis of the amide to nicotinic acid is avoided .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Niacin synthesis pathway . Niacin, or vitamin B3, is an essential nutrient for the body, playing a vital role in energy production and the maintenance of cell function. The compound’s interaction with the Nitrilase enzyme leads to the production of nicotinamide, a form of niacin .

Result of Action

The primary result of the action of this compound is the production of nicotinamide (vitamin B3) . This vitamin is essential for various bodily functions, including energy production, DNA repair, and cell signaling. Therefore, the action of this compound contributes to these critical physiological processes.

Propriétés

IUPAC Name |

4-aminopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-3-5-4-9-2-1-6(5)8/h1-2,4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUHGVFLYAQKDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341927 | |

| Record name | 4-Amino-nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15827-84-6 | |

| Record name | 4-Amino-nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

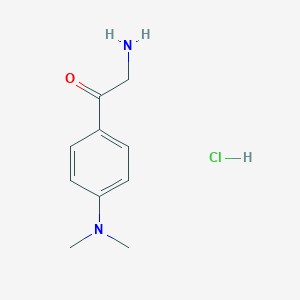

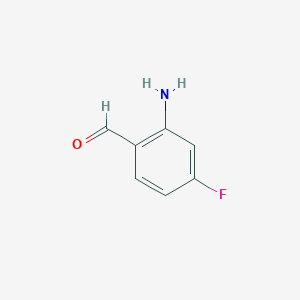

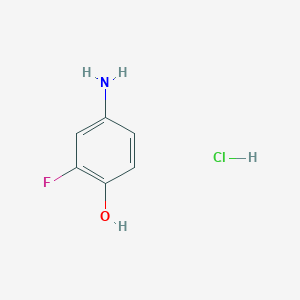

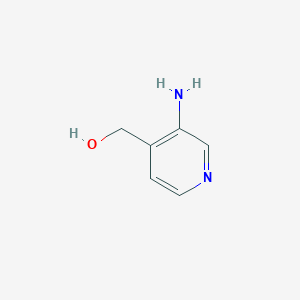

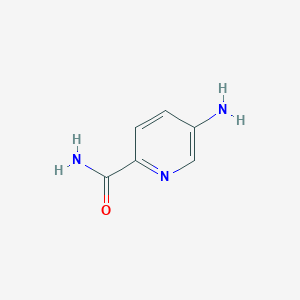

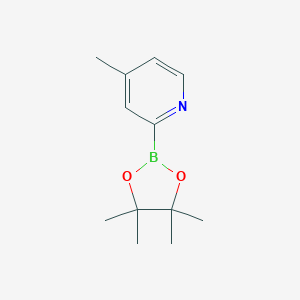

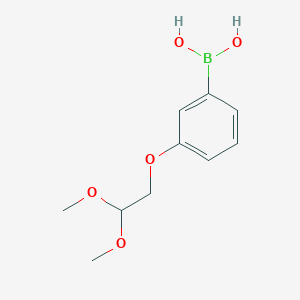

Feasible Synthetic Routes

Q1: What is the key chemical transformation explored in this research involving 4-Aminonicotinonitrile?

A1: This research investigates the cyclization reactions of this compound with molecules containing both nitrogen (N) and carbon (C) donor atoms. [] This means the research focuses on how the this compound molecule can react to form ring structures by bonding with other molecules through their nitrogen and carbon atoms. The specific reaction conditions and the nature of the N—C donor molecule can influence the final structure of the formed ring, offering potential for synthesizing a variety of chemical compounds.

Q2: Why is this research on this compound cyclization important?

A2: Understanding the cyclization of this compound is important because it could lead to new methods for synthesizing heterocyclic compounds. [] Heterocycles, which are cyclic compounds containing at least one atom other than carbon in the ring, are crucial building blocks in many pharmaceuticals, agrochemicals, and materials. Therefore, new synthetic routes to these structures, especially those with high selectivity and efficiency, are always valuable in organic chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B111932.png)

![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acidethyl ester hydrochloride](/img/structure/B111938.png)